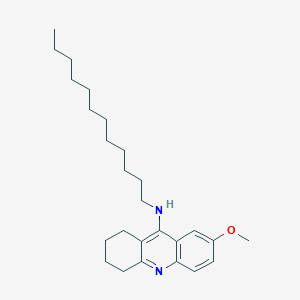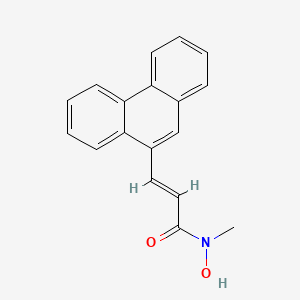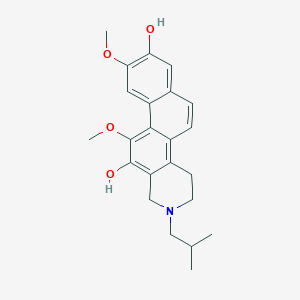
N-n-dodecyl-7-methoxytacrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-dodecyl-7-methoxytacrine hydrochloride: is a chemical compound known for its potential use as a cholinesterase inhibitor. It is part of a class of compounds that have been studied for their potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-n-dodecyl-7-methoxytacrine hydrochloride typically involves the alkylation of 7-methoxytacrine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-n-dodecyl-7-methoxytacrine hydrochloride can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: N-n-dodecyl-7-methoxytacrine hydrochloride is used in chemical research to study its interactions with various enzymes and receptors. It serves as a model compound for developing new cholinesterase inhibitors .
Biology: In biological research, this compound is used to investigate its effects on cellular processes, particularly those related to neurodegeneration. It helps in understanding the mechanisms of enzyme inhibition and its impact on neuronal health .
Medicine: The primary medical application of this compound is in the treatment of Alzheimer’s disease. It has shown potential in improving cognitive function by inhibiting cholinesterase, thereby increasing the levels of acetylcholine in the brain .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
N-n-dodecyl-7-methoxytacrine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .
Comparison with Similar Compounds
- N-n-heptyl-7-methoxytacrine hydrochloride
- N-n-octyl-7-methoxytacrine hydrochloride
- N-n-decyl-7-methoxytacrine hydrochloride
Comparison: N-n-dodecyl-7-methoxytacrine hydrochloride is unique due to its longer alkyl chain, which may enhance its lipophilicity and ability to cross the blood-brain barrier more effectively compared to its shorter-chain analogs. This property potentially makes it a more effective cholinesterase inhibitor with better therapeutic outcomes .
Properties
Molecular Formula |
C26H40N2O |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-dodecyl-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C26H40N2O/c1-3-4-5-6-7-8-9-10-11-14-19-27-26-22-15-12-13-16-24(22)28-25-18-17-21(29-2)20-23(25)26/h17-18,20H,3-16,19H2,1-2H3,(H,27,28) |
InChI Key |
YFVGMWQTMYFWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-N-[1-(4-isobutylphenyl)ethyl]urea](/img/structure/B10851943.png)

![1-[2,6-Dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridin-3-yl]ethanone](/img/structure/B10851949.png)






![2,2-Dimethyl-2,3-dihydro-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B10851977.png)




